Ethyl 7-cyclopentyl-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-cyclopentyl-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-cyclopentyl-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

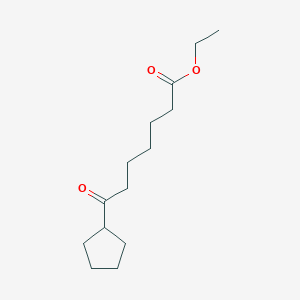

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-cyclopentyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQFLHBELAXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645652 | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-06-2 | |

| Record name | Ethyl ζ-oxocyclopentaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 7-cyclopentyl-7-oxoheptanoate

CAS Number: 898776-06-2 Document Type: Technical Application Guide Version: 2.0 (2026)[1]

Executive Summary

Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS 898776-06-2) is a specialized aliphatic ester intermediate characterized by a terminal cyclopentyl ketone moiety.[1] In modern drug discovery, this compound serves as a critical building block for "lipophilic tail engineering." Its structural motif—a 7-carbon spacer terminating in a cycloalkyl ring—mimics the hydrophobic chains found in endogenous prostaglandins and fatty acids. Consequently, it is frequently employed in the synthesis of GPCR agonists (specifically EP4 receptor modulators), enzyme inhibitors, and lipid-drug conjugates where precise hydrophobic interactions are required for binding affinity.

This guide provides a comprehensive technical overview of the compound, focusing on robust synthetic methodologies, analytical characterization, and its strategic application in medicinal chemistry.

Chemical Identity & Physical Properties[2][3]

| Property | Specification |

| IUPAC Name | Ethyl 7-cyclopentyl-7-oxoheptanoate |

| CAS Number | 898776-06-2 |

| Molecular Formula | C₁₄H₂₄O₃ |

| Molecular Weight | 240.34 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) |

| Boiling Point (Predicted) | ~340°C (at 760 mmHg) |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| LogP (Predicted) | ~3.8 (Highly Lipophilic) |

Strategic Synthesis & Methodology

Mechanistic Rationale

The synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate presents a classic challenge in chemoselectivity: coupling a cyclopentyl nucleophile with a bifunctional electrophile (a dicarboxylic acid derivative) without over-addition.

The most reliable laboratory-scale route utilizes a Grignard-mediated acylation of a mono-protected pimelic acid derivative. This approach avoids the harsh conditions of Friedel-Crafts acylation, which can lead to ring rearrangements or poly-acylation.

Recommended Protocol: The "Mixed Anhydride" or "Acid Chloride" Route

Objective: Selective addition of Cyclopentylmagnesium bromide to Ethyl 6-(chloroformyl)hexanoate.

Reagents:

-

Ethyl hydrogen pimelate (Starting Material)

-

Thionyl Chloride (

) -

Cyclopentylmagnesium bromide (2.0 M in THF)

-

Copper(I) Iodide (

) - Catalyst for chemoselectivity

Workflow Diagram:

Figure 1: Step-wise synthesis workflow for CAS 898776-06-2 via acid chloride activation.

Detailed Protocol Steps

-

Activation: Dissolve ethyl hydrogen pimelate (1.0 eq) in anhydrous DCM. Add catalytic DMF. Add thionyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Remove solvent/excess

in vacuo to yield the crude acid chloride. -

Coupling: Suspend CuI (10 mol%) in anhydrous THF under Argon. Cool to -78°C. Add the acid chloride prepared in Step 1.

-

Addition: Slowly add Cyclopentylmagnesium bromide (1.05 eq) over 30 minutes. Critical: Maintain -78°C to prevent attack on the distal ester group. The CuI catalyst promotes ketone formation over tertiary alcohol formation.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Applications in Drug Development

This compound is not merely a solvent or simple reagent; it is a pharmacophore installer .

Prostaglandin & Eicosanoid Mimetics

The 7-oxoheptanoate chain is a direct structural analog of the

-

Mechanism: Researchers use this intermediate to synthesize "omega-modified" prostaglandin analogs. By reducing the C7 ketone to a hydroxyl group (using

) or a methylene group (using Wolf-Kishner), the lipophilicity and metabolic stability of the lipid tail can be tuned. -

Target: EP2 and EP4 receptor agonists for glaucoma or anti-inflammatory treatments.

Linker Chemistry for PROTACs

The long aliphatic chain (7 carbons) provides an ideal "spacer" for Proteolysis Targeting Chimeras (PROTACs).

-

Usage: The ester group is hydrolyzed to the acid, which is then coupled to an E3 ligase ligand. The cyclopentyl ketone end can be derivatized to bind a target protein or serve as a solvent-exposed "cap" to improve cell permeability.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | Ethyl ester ( | |

| Methine on cyclopentyl ring | ||

| Methylene | ||

| Methylene | ||

| Ethyl ester terminal methyl | ||

| IR Spectroscopy | 1735 cm⁻¹ | Ester C=O stretch |

| 1710 cm⁻¹ | Ketone C=O stretch | |

| Mass Spectrometry | m/z 241.1 | Positive mode ESI |

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). As an ester-ketone, it is relatively stable but susceptible to hydrolysis if exposed to moisture over long periods.

-

Safety: Standard GHS precautions apply. Treat as an irritant (H315, H319). Use in a fume hood.

-

Stability: Avoid strong bases (NaOH, LiOH) unless hydrolysis to the acid is intended. The ketone position is prone to

-deprotonation; avoid strong bases like LDA unless enolate chemistry is desired.

References

-

ChemicalBook. (n.d.). Ethyl 7-cyclopentyl-7-oxoheptanoate Product Description. Retrieved from

-

AK Scientific. (n.d.).[1] Catalog Entry: Ethyl 7-cyclopentyl-7-oxoheptanoate.[1][2][3][4][5][6][7] Retrieved from [1]

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience.

-

ChemSrc. (2025).[8] Ethyl 7-oxoheptanoate and analogs - Physical Properties. Retrieved from

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. ETHYL 7-CYCLOPENTYL-7-OXOHEPTANOATE | 898776-06-2 [m.chemicalbook.com]

- 3. m.chem960.com [m.chem960.com]

- 4. m.chem960.com [m.chem960.com]

- 5. m.molbase.com [m.molbase.com]

- 6. m.molbase.com [m.molbase.com]

- 7. ETHYL 7-OXOUNDECANOATE | 227953-80-2 [chemicalbook.com]

- 8. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Ethyl 7-Cyclopentyl-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the successful application of any chemical entity in research and development hinges on a thorough understanding of its fundamental properties. This guide is intended to provide a comprehensive technical overview of Ethyl 7-cyclopentyl-7-oxoheptanoate, a molecule with significant potential in synthetic organic chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes known information with well-established principles of chemical reactivity and structure-property relationships derived from analogous compounds. Our aim is to equip researchers with the foundational knowledge necessary to confidently and safely utilize this versatile building block in their synthetic endeavors.

Section 1: Core Molecular Attributes

Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional organic molecule characterized by the presence of both a ketone and an ester functional group. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Chemical Structure and Identification

The molecular structure of Ethyl 7-cyclopentyl-7-oxoheptanoate consists of a heptanoate ethyl ester backbone with a cyclopentyl ketone moiety at the 7-position.

Molecular Diagram

Caption: Chemical structure of Ethyl 7-cyclopentyl-7-oxoheptanoate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 7-cyclopentyl-7-oxoheptanoate |

| CAS Number | 898776-06-2[1] |

| Molecular Formula | C₁₄H₂₄O₃ |

| Molecular Weight | 240.34 g/mol |

Physicochemical Properties (Estimated)

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Reference Compound Data (Ethyl 7-oxoheptanoate) |

| Boiling Point | > 230 °C at 760 mmHg | 230.2 ± 23.0 °C at 760 mmHg[1] |

| Melting Point | Not available | Not available[1] |

| Density | ~1.0 g/cm³ | 1.0 ± 0.1 g/cm³[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | Not specified, but expected to have low water solubility. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Liquid |

Section 2: Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for Ethyl 7-cyclopentyl-7-oxoheptanoate is not widely published, a logical and efficient synthetic strategy can be devised based on established organometallic reactions. The most plausible approach involves a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis would likely proceed via the reaction of a Grignard reagent derived from a 6-halo-ethylhexanoate with cyclopentanecarbonyl chloride or a related cyclopentyl electrophile. An alternative, and perhaps more common, approach involves the reaction of a cyclopentyl Grignard reagent with a suitable 6-carbethoxyhexanoyl derivative.

Diagram: Proposed Synthesis Workflow

Sources

A Technical Guide to the Spectroscopic Analysis of Ethyl 7-Cyclopentyl-7-Oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the spectroscopic properties of Ethyl 7-cyclopentyl-7-oxoheptanoate. While experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. By examining the expected spectral characteristics in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as an essential reference for the structural elucidation and characterization of long-chain keto esters. Each section details the theoretical basis for signal generation, standardized experimental protocols, and an in-depth interpretation of the predicted data, grounded in authoritative sources.

Molecular Structure and Overview

Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional molecule featuring a linear seven-carbon chain with an ethyl ester at one terminus (C1) and a cyclopentyl ketone at the other (C7). This structure combines the chemical properties of both an ester and a ketone, making comprehensive spectroscopic analysis crucial for unambiguous identification and quality control in synthetic applications. The molecular formula is C₁₄H₂₄O₃, and its molecular weight is 240.34 g/mol .

A systematic numbering convention, starting from the ester carbonyl carbon, is employed for clear referencing in the subsequent spectroscopic discussions.

Caption: Numbering scheme for Ethyl 7-cyclopentyl-7-oxoheptanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The chemical shift, integration, and multiplicity of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 7-cyclopentyl-7-oxoheptanoate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets expected from the alkyl chain and cyclopentyl ring.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to ensure a short relaxation delay can be used without saturating the signals.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the ethyl ester, the aliphatic chain, and the cyclopentyl ketone moiety.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| C9-H₃ | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent C8 methylene group. |

| C8-H₂ | ~4.12 | Quartet (q) | 2H | Methylene group deshielded by the adjacent ester oxygen (C-O -C=O). Coupled to the C9 methyl group.[1] |

| C2-H₂ | ~2.30 | Triplet (t) | 2H | Methylene group alpha to the ester carbonyl, showing moderate deshielding.[1] |

| C6-H₂ | ~2.55 | Triplet (t) | 2H | Methylene group alpha to the ketone carbonyl, experiencing slightly stronger deshielding than the group alpha to the ester.[2] |

| C10-H | ~2.90 | Multiplet (m) | 1H | Methine proton alpha to the ketone carbonyl and part of the cyclopentyl ring. Deshielded by the carbonyl. |

| C3, C4, C5-H₂ | 1.30 - 1.70 | Multiplets (m) | 6H | Overlapping signals from the central part of the alkyl chain, distant from electron-withdrawing groups. |

| C11, C12-H₂ | 1.50 - 1.90 | Multiplets (m) | 8H | Complex, overlapping signals from the methylene groups of the cyclopentyl ring. |

In-depth Interpretation:

-

Ethyl Ester Signature: The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are the unmistakable signature of an ethyl ester group. The quartet's downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom.

-

α-Methylene Protons: The two triplets at ~2.30 ppm (C2) and ~2.55 ppm (C6) are characteristic of protons on carbons adjacent to carbonyl groups. The protons at C6 (alpha to the ketone) are expected to be slightly further downfield than those at C2 (alpha to the ester) due to the generally stronger deshielding effect of a ketone carbonyl compared to an ester carbonyl.[2]

-

Alkyl Chain and Cyclopentyl Ring: The region between 1.30 and 1.90 ppm will contain a complex set of overlapping multiplets. These signals arise from the three methylene groups of the central alkyl chain (C3, C4, C5) and the four methylene groups of the cyclopentyl ring (C11, C12). The complexity is due to similar chemical environments and extensive spin-spin coupling between adjacent, non-equivalent protons.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) spectrometer.

-

Acquisition Mode: Employ a proton-decoupled mode (standard). This collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon, which simplifies interpretation and improves signal-to-noise.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Pulse Angle: 45-90 degrees.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans, or more, are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The ¹³C spectrum will clearly show two signals in the downfield region for the carbonyl carbons, in addition to signals for the aliphatic carbons.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Justification |

| C7 (Ketone C=O) | ~210.0 | Ketone carbonyl carbons are highly deshielded and typically appear above 200 ppm.[3] |

| C1 (Ester C=O) | ~173.5 | Ester carbonyl carbons are also deshielded but appear upfield relative to ketones, typically in the 170-185 ppm range.[3] |

| C8 (-O-CH₂-) | ~60.5 | The carbon of the ethoxy group is deshielded by the attached oxygen atom. |

| C10 (Cyclopentyl CH) | ~46.5 | The methine carbon alpha to the ketone carbonyl.[4] |

| C6 (-CH₂-C=O) | ~42.0 | Methylene carbon alpha to the ketone carbonyl. |

| C2 (-CH₂-C=O) | ~34.0 | Methylene carbon alpha to the ester carbonyl. |

| C11 (Cyclopentyl CH₂) | ~30.0 | Beta-carbons of the cyclopentyl ring. |

| C4, C5 (-CH₂-) | ~29.0 | Central methylene carbons of the long alkyl chain. |

| C3 (-CH₂-) | ~24.5 | Methylene carbon beta to the ester carbonyl. |

| C12 (Cyclopentyl CH₂) | ~26.0 | Gamma-carbons of the cyclopentyl ring.[4] |

| C9 (-CH₃) | ~14.2 | Terminal methyl carbon of the ethyl group. |

In-depth Interpretation:

-

Carbonyl Carbons: The most diagnostic signals are the two low-field peaks for the carbonyl carbons. The ketone carbon (C7) at ~210.0 ppm is significantly deshielded compared to the ester carbon (C1) at ~173.5 ppm. This clear separation allows for immediate confirmation of both functional groups.[3][5]

-

Oxygen-Attached Carbons: The C8 carbon at ~60.5 ppm is characteristic of the sp³ carbon in an ethyl ester, shifted downfield by the electronegative oxygen.

-

Alpha Carbons: The carbons alpha to the carbonyls (C2, C6, C10) appear in the 34-47 ppm range. The methine carbon C10 is expected to be the most downfield of this group.

-

Aliphatic Region: The remaining sp³ carbons of the alkyl chain and cyclopentyl ring appear in the upfield region (14-30 ppm). While some overlap is possible, the distinct chemical environments should lead to a total of 12 resolved peaks for the 14 carbons in the molecule (noting the symmetry of the C11 and C12 pairs in the cyclopentyl ring).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For Ethyl 7-cyclopentyl-7-oxoheptanoate, the most prominent features will be the carbonyl (C=O) stretching absorptions.

Experimental Protocol: IR Spectrum Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions in the carbonyl region and the fingerprint region.

| Predicted Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity | Justification |

| ~1735 | C=O Stretch (Ester) | Strong, Sharp | Saturated aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range. This is a highly characteristic and intense peak.[6][7] |

| ~1715 | C=O Stretch (Ketone) | Strong, Sharp | Saturated, open-chain ketones absorb strongly around 1715 cm⁻¹. The presence of two distinct, strong C=O peaks is a key confirmation of the molecular structure.[6][8] |

| 2940, 2860 | C-H Stretch (sp³) | Medium to Strong | Stretching vibrations of the C-H bonds in the numerous methylene and methyl groups. |

| ~1240 & ~1100 | C-O Stretch (Ester) | Strong | Esters show two characteristic C-O stretching bands. The asymmetric stretch (~1240 cm⁻¹) and the symmetric stretch (~1100 cm⁻¹) are often referred to as the "Rule of Three" for esters when combined with the C=O peak.[9] |

| 1465, 1375 | C-H Bend (CH₂, CH₃) | Medium | Bending (scissoring and rocking) vibrations for the aliphatic portions of the molecule. |

In-depth Interpretation: The most critical diagnostic feature of the IR spectrum is the presence of two distinct and strong carbonyl absorption bands.[6] The ester carbonyl (C=O) stretch is expected at a slightly higher frequency (~1735 cm⁻¹) than the ketone carbonyl stretch (~1715 cm⁻¹).[7][10] This difference, though small, is typically resolvable and provides powerful evidence for the presence of both functional groups. The strong C-O stretches around 1240 cm⁻¹ further corroborate the presence of the ester group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC inlet for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of Ethyl 7-cyclopentyl-7-oxoheptanoate is 240.34. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 240, although it may be weak due to extensive fragmentation.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 240 | [C₁₄H₂₄O₃]⁺˙ | Molecular Ion (M⁺) |

| 211 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester. |

| 195 | [M - OC₂H₅]⁺ | α-cleavage at the ester, loss of the ethoxy radical. |

| 155 | [C₉H₁₅O₂]⁺ | Cleavage at the C5-C6 bond. |

| 141 | [C₈H₁₃O₂]⁺ | McLafferty rearrangement involving the ester carbonyl. |

| 111 | [C₇H₁₁O]⁺ | α-cleavage at the ketone, loss of the C₁-C₆ alkyl ester chain. |

| 97 | [C₆H₉O]⁺ | Cyclopentylcarbonyl cation, a very stable acylium ion. |

| 83 | [C₅H₇O]⁺ | McLafferty rearrangement involving the ketone carbonyl.[11] |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

In-depth Interpretation: The fragmentation of this molecule is governed by the two carbonyl groups, which direct cleavage pathways.[12][13]

-

α-Cleavage: This is a dominant fragmentation mechanism for carbonyl compounds.[14] Cleavage of the bond adjacent to a carbonyl group can occur on either side.

-

Ketone α-Cleavage: Cleavage between C6 and C7 would result in the loss of the alkyl chain, leading to a stable cyclopentylcarbonyl acylium ion at m/z 97 . Cleavage between C7 and C10 would lead to the loss of the cyclopentyl group, resulting in an acylium ion at m/z 171 .

-

Ester α-Cleavage: Loss of the ethoxy group (-•OC₂H₅) is common, yielding a fragment at m/z 195 .

-

-

McLafferty Rearrangement: This characteristic rearrangement can occur at both the ketone and ester sites, provided there is a γ-hydrogen available for transfer.[11][15]

-

Ketone McLafferty: Transfer of a hydrogen from C4 to the ketone oxygen, followed by cleavage of the C5-C6 bond, would result in a charged enol fragment at m/z 84 (or a radical cation at m/z 83 after isomerization) and a neutral alkene.

-

Ester McLafferty: Transfer of a hydrogen from C4 to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond, would produce a charged enol fragment at m/z 142 .

-

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CYCLOPENTYL PHENYL KETONE(5422-88-8) 13C NMR spectrum [chemicalbook.com]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 7-cyclopentyl-7-oxoheptanoate

Executive Summary

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 7-cyclopentyl-7-oxoheptanoate. As a molecule incorporating multiple functional groups—a ketone, an ethyl ester, a long aliphatic chain, and a cyclopentyl ring—it serves as an excellent model for understanding the complex fragmentation patterns encountered in drug development, metabolomics, and natural product analysis. This document elucidates the primary cleavage mechanisms, including alpha-cleavages and McLafferty rearrangements, which are fundamental to the structural characterization of complex organic molecules. By detailing the causality behind these fragmentation patterns, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra with greater confidence and accuracy.

Introduction to the Analyte and Method

Chemical Structure and Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate

Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional organic molecule with the chemical formula C₁₄H₂₄O₃. Its structure features a linear seven-carbon chain, functionalized with a cyclopentyl ketone at one terminus (C7) and an ethyl ester at the other (C1).

-

Chemical Formula: C₁₄H₂₄O₃

-

Molecular Weight: 240.34 g/mol

-

Nominal Mass: 240 Da

-

Key Structural Features:

-

Ethyl Ester Group: A reactive site prone to characteristic cleavages and rearrangements.

-

Ketone Carbonyl Group: Directs fragmentation through alpha-cleavage and McLafferty rearrangements.

-

Cyclopentyl Ring: A bulky aliphatic ring that influences alpha-cleavage.

-

Pentamethylene Chain: A -(CH₂)₅- linker that provides sites for hydrogen abstraction in rearrangement reactions.

-

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[1] Due to the significant excess internal energy imparted, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements, known as fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The driving force for many fragmentation reactions is the formation of stable carbocations, acylium ions, or resonance-stabilized radical cations.[2]

The Molecular Ion and Primary Fragmentation Drivers

Upon ionization, Ethyl 7-cyclopentyl-7-oxoheptanoate forms a molecular ion (M⁺•) with an m/z of 240. The fragmentation of this ion is not random; it is directed by the functional groups, which represent sites of charge localization and bond weakness.

-

Ketone Carbonyl: The non-bonding electrons on the oxygen atom are a likely site of initial ionization. This localizes the positive charge and radical, initiating fragmentation pathways such as α-cleavage and the McLafferty rearrangement.[3][4]

-

Ester Group: Similarly, the ester oxygens can localize the charge, promoting unique fragmentation patterns, including loss of the ethoxy group and a different McLafferty rearrangement involving the elimination of ethene.[5]

-

Aliphatic Chain and Ring: While less influential than the carbonyls, the hydrocarbon skeleton partakes in fragmentation, particularly through hydrogen transfers required for rearrangement reactions.

Major Predicted Fragmentation Pathways

The mass spectrum of Ethyl 7-cyclopentyl-7-oxoheptanoate is predicted to be dominated by several key fragmentation processes. Each pathway provides a logical piece of the structural puzzle.

Alpha-Cleavage Adjacent to the Ketone Carbonyl

Alpha-cleavage is the homolytic cleavage of a bond adjacent to the carbonyl group and is a primary fragmentation mode for ketones.[4][6] The stability of the resulting resonance-stabilized acylium ion is a major thermodynamic driving force for this process.[7] Two distinct α-cleavage pathways are possible for the ketone at C7.

-

Pathway A: Loss of the Cyclopentyl Radical Cleavage of the bond between the ketone carbonyl (C7) and the cyclopentyl ring results in the loss of a cyclopentyl radical (•C₅H₉, mass 69 Da). This generates a stable, even-electron acylium ion at m/z 171 .

-

Pathway B: Loss of the Alkyl-Ester Chain Radical Alternatively, cleavage of the C6-C7 bond results in the loss of the •(CH₂)₅COOEt radical (mass 171 Da). This pathway produces the cyclopentyl acylium ion at m/z 97 .

Caption: Ketone α-cleavage pathways.

McLafferty Rearrangement Initiated by the Ketone

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing an accessible gamma (γ) hydrogen.[8] This process involves a six-membered ring transition state, leading to the cleavage of the α-β bond and the elimination of a neutral alkene.[4][9]

In this molecule, the ketone at C7 can abstract a hydrogen from the γ-carbon (C5). This is followed by the cleavage of the bond between the α-carbon (C6) and the β-carbon (C5).

-

Neutral Loss: A molecule of ethyl 5-hexenoate (CH₂=CH(CH₂)₃COOEt, mass 128 Da) is eliminated.

-

Detected Ion: The resulting charged fragment is the enol radical cation of cyclopentyl methyl ketone, observed at m/z 112 . The formation of this stable, odd-electron ion often results in a prominent peak in the spectrum.[10]

Caption: Ketone-initiated McLafferty rearrangement.

Fragmentation of the Ethyl Ester Moiety

The ethyl ester group also directs characteristic fragmentation, providing complementary structural information.

-

Pathway A: McLafferty-type Rearrangement (Loss of Ethene) Ethyl esters commonly undergo a rearrangement involving the transfer of a γ-hydrogen from the ethyl group itself to the carbonyl oxygen, resulting in the elimination of a neutral ethene molecule (C₂H₄, mass 28 Da).[11] This process yields the radical cation of the corresponding carboxylic acid, which would be observed at m/z 212 .

-

Pathway B: α-Cleavage (Loss of Ethoxy Radical) Cleavage of the bond between the ester carbonyl carbon and the ethoxy oxygen results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45 Da). This forms an acylium ion spanning the rest of the molecule, appearing at m/z 195 .[5]

Summary of Predicted Fragments

The interpretation of a complex EI mass spectrum relies on assembling these individual fragmentation pathways into a coherent picture. The table below summarizes the most probable high-mass fragments for Ethyl 7-cyclopentyl-7-oxoheptanoate.

| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Mechanism |

| 240 | [C₁₄H₂₄O₃]⁺• | - | Molecular Ion (M⁺•) |

| 212 | [M - C₂H₄]⁺• | C₂H₄ (28 Da) | Ester McLafferty Rearrangement |

| 195 | [M - •OC₂H₅]⁺ | •OC₂H₅ (45 Da) | Ester α-Cleavage |

| 171 | [M - •C₅H₉]⁺ | •C₅H₉ (69 Da) | Ketone α-Cleavage |

| 112 | [C₅H₉C(OH)CH₂]⁺• | C₇H₁₂O₂ (128 Da) | Ketone McLafferty Rearrangement |

| 97 | [C₅H₉CO]⁺ | •C₈H₁₅O₂ (171 Da) | Ketone α-Cleavage |

Lower mass fragments arising from the cleavage of the aliphatic chain (e.g., a series of ions separated by 14 Da) and fragmentation of the cyclopentyl ring (e.g., loss of ethene) are also expected but are generally less diagnostic for the overall structure.[12]

Experimental Protocol: GC-MS Analysis

A self-validating protocol for the analysis of Ethyl 7-cyclopentyl-7-oxoheptanoate would involve Gas Chromatography-Mass Spectrometry (GC-MS) to ensure sample purity and obtain a clean mass spectrum.

Caption: Standard GC-MS workflow for analysis.

Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of the analyte in a volatile, non-polar solvent such as n-hexane.

-

GC Separation:

-

System: Agilent 8890 GC or equivalent.

-

Injector: Splitless mode, 250°C.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS Detection:

-

System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Scan mode, over a mass range of m/z 40 to 300.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) should show a single, sharp peak for the analyte. The mass spectrum corresponding to this peak is then extracted and interpreted by comparing observed fragments to the predicted pathways outlined in this guide.

Conclusion

The fragmentation of Ethyl 7-cyclopentyl-7-oxoheptanoate under electron ionization is a predictable process governed by the well-established principles of mass spectrometry. The presence of two distinct carbonyl groups—a ketone and an ethyl ester—provides multiple, competing fragmentation pathways. The most diagnostic fragments are expected to arise from α-cleavages adjacent to the ketone (m/z 171 and 97) and a ketone-initiated McLafferty rearrangement (m/z 112). These primary cleavages, supported by evidence from ester-directed fragmentations, allow for the confident structural elucidation of the molecule. This guide provides a logical framework and the foundational principles for researchers to apply when interpreting the mass spectra of similarly complex molecules.

References

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). α-Cleavage. Retrieved from [Link]

-

Study Rocket. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of the ethyl heptanoate standard. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of compound 7. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-ethylpentane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates. Retrieved from [Link]

-

National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane. Retrieved from [Link]

-

Fluorine Notes. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Titanium,(η(7)-cycloheptatrienylium)(η(5)-2,4-cyclopentadien-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 7-cyclopentyl-7-oxoheptanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 7-cyclopentyl-7-oxoheptanoate is a keto-ester compound whose biological activity has not been extensively characterized in publicly available literature. However, a detailed analysis of its molecular structure reveals significant pharmacophoric features, notably a cyclopentyl ketone moiety and a flexible seven-carbon ester chain. These elements are present in several classes of biologically active molecules, including prostaglandin analogs, which are potent modulators of inflammation, smooth muscle contraction, and other physiological processes. This guide synthesizes information from related chemical structures to postulate potential biological activities for Ethyl 7-cyclopentyl-7-oxoheptanoate, focusing on its potential as an anti-inflammatory agent. We propose that its structural similarity to cyclopentenone prostaglandins could enable it to interact with key inflammatory signaling pathways, such as NF-κB and peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a theoretical framework and detailed experimental protocols to systematically investigate these hypotheses, offering a roadmap for its evaluation as a potential therapeutic agent.

Introduction: Structural Rationale for Investigation

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Ethyl 7-cyclopentyl-7-oxoheptanoate presents an intriguing case. While direct biological data is scarce, its structure provides a compelling basis for postulating its activity.

The molecule consists of:

-

A Cyclopentyl Ring: A core feature of many natural and synthetic bioactive compounds, including a class of lipid mediators known as cyclopentenone prostaglandins.[1][2]

-

A Ketone Group (Oxo): Positioned adjacent to the cyclopentyl ring, this group is a key site for potential molecular interactions.

-

A Heptanoate Chain: A seven-carbon chain providing flexibility and lipophilicity, which influences how the molecule interacts with biological membranes and protein binding pockets.

-

An Ethyl Ester: This group can affect the molecule's solubility, stability, and pharmacokinetic properties. It may also function as a prodrug, being hydrolyzed in vivo to a carboxylic acid, a common feature of prostaglandin analogs.[3]

This combination of a cyclic ketone and a lipid-like chain bears a striking resemblance to the core structure of prostaglandins, particularly the F-series prostaglandins which feature a five-membered ring.[3][4] This structural analogy forms the primary hypothesis for this guide: Ethyl 7-cyclopentyl-7-oxoheptanoate may function as a prostaglandin analog, exhibiting anti-inflammatory and immunomodulatory activities.

Table 1: Physicochemical Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate and a Related Analog

| Property | Ethyl 7-cyclopentyl-7-oxoheptanoate (Predicted) | Ethyl 7-oxoheptanoate (Reference)[5] |

| Molecular Formula | C₁₄H₂₄O₃ | C₉H₁₆O₃ |

| Molecular Weight | 240.34 g/mol | 172.22 g/mol |

| LogP (Predicted) | ~3.5 | 1.39 |

| Polar Surface Area | 43.37 Ų | 43.37 Ų |

Note: Properties for the target compound are estimated based on its structure, while reference data is provided for a similar, smaller molecule.

Postulated Mechanisms of Action: Targeting Inflammatory Pathways

Cyclopentenone prostaglandins are known to exert potent anti-inflammatory effects through multiple mechanisms.[2][6][7] We postulate that Ethyl 7-cyclopentyl-7-oxoheptanoate could engage similar pathways.

2.1. Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[8] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[9] Certain cyclopentenone prostaglandins are known to inhibit NF-κB activation.[2][9][10] This inhibition can occur through direct interaction with components of the NF-κB signaling cascade or via indirect mechanisms.

We hypothesize that Ethyl 7-cyclopentyl-7-oxoheptanoate, by mimicking these natural ligands, could suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

2.2. Activation of PPAR-γ

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that, when activated, plays a crucial role in downregulating inflammatory responses.[11][12] Several prostaglandin metabolites, particularly 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent natural ligands for PPAR-γ.[11][13] Activation of PPAR-γ by these ligands inhibits the activity of pro-inflammatory transcription factors and reduces the expression of inflammatory genes in immune cells like macrophages.[11][13]

Given its structural features, Ethyl 7-cyclopentyl-7-oxoheptanoate could potentially bind to and activate PPAR-γ, leading to a potent anti-inflammatory effect. This represents a key avenue for investigation.

Figure 1: Hypothesized signaling pathways for Ethyl 7-cyclopentyl-7-oxoheptanoate.

Proposed Experimental Workflow for Biological Characterization

To systematically validate the hypothesized biological activities, a tiered screening approach is recommended. This workflow progresses from broad, high-throughput in vitro assays to more complex, mechanism-focused cell-based studies.

Figure 2: A tiered workflow for characterizing the compound's biological activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, including necessary controls to ensure data integrity.

4.1. In Vitro Anti-Inflammatory Screening: HRBC Membrane Stabilization

Causality: The stabilization of the red blood cell membrane in response to hypotonicity-induced lysis is a well-established method for assessing the in vitro anti-inflammatory activity of a compound.[14][15] It is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.

Protocol:

-

Preparation of HRBC Suspension:

-

Collect fresh human venous blood in a tube containing an anticoagulant.

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.

-

Reconstitute the cells as a 10% (v/v) suspension in normal saline.

-

-

Assay Procedure:

-

Prepare reaction mixtures containing:

-

1 mL of phosphate buffer (pH 7.4)

-

2 mL of hyposaline (0.36% NaCl)

-

0.5 mL of the HRBC suspension

-

0.5 mL of various concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate (e.g., 10-1000 µg/mL in a suitable solvent like DMSO, ensuring final DMSO concentration is non-lytic).

-

-

Include a positive control (e.g., Diclofenac sodium) and a negative control (solvent only).

-

-

Incubation and Measurement:

-

Incubate all samples at 37°C for 30 minutes.

-

Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the hemoglobin released from lysed cells.

-

-

Calculation:

-

Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

-

4.2. Cell-Based Functional Assay: cAMP Measurement

Causality: Many prostanoid receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels.[16][17] Measuring changes in cAMP is a direct functional readout of receptor activation or inhibition.[18][19]

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line expressing the target prostanoid receptor (e.g., HEK293 cells transfected with the FP receptor) in appropriate media.

-

Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate to the wells.

-

To assess agonism, measure cAMP levels directly. To assess antagonism, pre-incubate with the test compound before adding a known agonist (like PGF2α).

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

4.3. Mechanism of Action: NF-κB Reporter Assay

Causality: This assay directly measures the transcriptional activity of NF-κB. A reduction in the reporter signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[22]

Protocol:

-

Cell Line:

-

Use a stable cell line (e.g., RAW 264.7 macrophages) transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

-

Assay Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate for 1-2 hours.

-

Induce NF-κB activation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Include unstimulated and stimulated (LPS only) controls.

-

-

Incubation and Measurement:

-

Incubate the plate for 6-18 hours to allow for reporter gene expression.

-

Measure the reporter gene activity according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).

-

-

Data Analysis:

-

Normalize the reporter activity to cell viability (measured in a parallel plate using an MTS or similar assay) to exclude cytotoxic effects.

-

Calculate the percentage inhibition of NF-κB activity relative to the LPS-only control.

-

4.4. Potential Anti-Virulence Activity: Quorum Sensing Inhibition

Causality: Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[23] Inhibiting QS is a promising anti-virulence strategy. The violacein pigment production in Chromobacterium violaceum is a well-established model for screening QS inhibitors.[24][25][26]

Protocol:

-

Bacterial Strain and Culture Preparation:

-

Use the reporter strain Chromobacterium violaceum (e.g., ATCC 12472).

-

Prepare an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with agitation.[26]

-

-

Microplate Assay:

-

In a 96-well microplate, add 100 µL of LB broth to each well.

-

Add varying concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate.

-

Inoculate each well with 100 µL of the diluted overnight C. violaceum culture (adjusted to a specific OD, e.g., 0.1 at 600 nm).[26]

-

Include a positive control (known QSI compound) and a negative (solvent) control.

-

-

Incubation and Quantification:

-

Incubate the plate at 30°C for 24-48 hours with agitation.[24]

-

To quantify violacein, centrifuge the plate to pellet the cells, discard the supernatant, and add DMSO to each well to solubilize the purple pigment.[24]

-

Measure the absorbance of the solubilized violacein at 585-595 nm.

-

In a parallel plate, measure the optical density at 600 nm to assess bacterial growth, ensuring the observed effect is not due to bactericidal or bacteriostatic activity.

-

-

Data Analysis:

-

Calculate the percentage of violacein inhibition compared to the control.

-

Conclusion and Future Directions

The structural characteristics of Ethyl 7-cyclopentyl-7-oxoheptanoate provide a strong rationale for its investigation as a novel bioactive compound, particularly within the domain of inflammation and immunology. Its analogy to cyclopentenone prostaglandins suggests a high probability of interaction with the NF-κB and PPAR-γ signaling pathways. The experimental workflows detailed in this guide offer a clear and robust strategy for systematically testing these hypotheses.

Positive results from the proposed in vitro and cell-based assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advancement into preclinical in vivo models of inflammation, pain, or other relevant disease states. The potential for this molecule to act as a quorum sensing inhibitor also opens an exciting, alternative therapeutic avenue in combating bacterial virulence.

References

-

Chemsrc. (n.d.). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved February 2, 2026, from [Link]

- Choudhary, M., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Infectious Disease and Herbal Medicine.

-

National Center for Biotechnology Information. (n.d.). Ethyl 7-cyano-7-oxoheptanoate. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

- Tavares, V., et al. (2001). Prostaglandin and PPAR control of immune cell function.

- Chen, Y., et al. (2017). Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms. Science Signaling, 10(465).

- LaSarre, B., & Federle, M. J. (2013). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Sensors (Basel).

- Lin, S., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols.

-

Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved February 2, 2026, from [Link]

- Rossi, A., et al. (2002). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Biochemical Pharmacology.

- Musthafa, K. S., et al. (2012). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments.

- Sreenivasan, V. M., et al. (2021). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids.

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 2, 2026, from [Link]

- Gupta, S. C., et al. (2010).

- Sieniawska, E., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine.

- Lee, J., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Microbiology, 12, 701007.

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, ethyl- (CAS 1640-89-7). Retrieved February 2, 2026, from [Link]

- Gratas-Rabbia-Ré, C., et al. (2008). Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells. BMJ Musculoskeletal Disorders.

- Kitaura, H., et al. (2022). Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. Frontiers in Immunology.

-

National Center for Biotechnology Information. (n.d.). 8-Epi-prostaglandin F2alpha. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

- Ramanathan, S., et al. (2007). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods.

- Bouyahya, A., et al. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules.

- Leelaprakash, G., & Dass, S. M. (2011). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. International Journal of Current Pharmaceutical Review and Research.

- Zhang, Y., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative.

-

Wikipedia. (n.d.). Cyclopentenone prostaglandins. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). PPAR agonist. Retrieved February 2, 2026, from [Link]

- Dror, R. O., et al. (2011). Computational and experimental approaches to probe GPCR activation and signaling. Current Opinion in Structural Biology.

- Gilmore, T. D., & Garbati, M. R. (2011). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.

- Wang, N., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology.

- Lee, J., Paing, M., & Sharma-Walia, N. (2021).

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Kunapuli, P., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Rossi, A., et al. (1997). Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation.

- de la Cruz, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology.

- Kimball, F. A., & Lauderdale, J. W. (1975). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Prostaglandins.

- Lee, J., et al. (2021).

-

ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Retrieved February 2, 2026, from [Link]

Sources

- 1. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]

- 10. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]

- 13. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bbrc.in [bbrc.in]

- 16. cAMP-Glo™ Assay Protocol [promega.co.uk]

- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the In Silico Characterization of Ethyl 7-cyclopentyl-7-oxoheptanoate

Abstract

The early and accurate assessment of a compound's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical framework for the in silico prediction of key properties for Ethyl 7-cyclopentyl-7-oxoheptanoate, a novel ketoester with potential applications in synthetic chemistry and drug design. By leveraging a suite of computational tools and methodologies, we will construct a comprehensive profile of this molecule, encompassing its fundamental physicochemical characteristics, its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and a preliminary screening for potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational approaches to accelerate the evaluation of new chemical entities.

Introduction: The Imperative of Early-Stage Computational Assessment

In the landscape of pharmaceutical research, the ability to predict the behavior of a molecule within a biological system prior to its synthesis is a significant advantage. In silico methodologies provide a rapid and cost-effective means to filter and prioritize drug candidates, thereby reducing the high attrition rates that plague the drug development pipeline.[1][2] The subject of this guide, Ethyl 7-cyclopentyl-7-oxoheptanoate, possesses a chemical scaffold—a cyclopentyl ketone coupled with a linear ethyl ester chain—that suggests potential for diverse chemical interactions and biological effects. Its structural features, such as the presence of a reactive keto group and a flexible heptanoate chain, make it an intriguing candidate for further investigation as a building block in organic synthesis.[3]

This guide will eschew a generic, one-size-fits-all approach. Instead, it will present a curated workflow tailored to the specific structural attributes of Ethyl 7-cyclopentyl-7-oxoheptanoate, demonstrating the causal links between molecular structure and predicted properties. We will employ a multi-faceted strategy, combining established quantitative structure-property relationship (QSPR) models with modern machine learning algorithms to generate a robust and reliable predictive profile.

Foundational Physicochemical Profiling

The journey of a drug through the body is fundamentally governed by its physicochemical properties.[4] These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Our initial analysis will focus on predicting these foundational parameters for Ethyl 7-cyclopentyl-7-oxoheptanoate.

Key Physicochemical Descriptors

A set of core descriptors provides a quantitative snapshot of a molecule's behavior. For Ethyl 7-cyclopentyl-7-oxoheptanoate, we will predict the following:

-

Molecular Weight (MW): A primary determinant of size-related properties.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, crucial for membrane permeability.[4][5]

-

Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity and polarity, which influences cell permeability.

-

Aqueous Solubility (LogS): The propensity of the compound to dissolve in water, a critical factor for absorption.[5]

-

Number of Rotatable Bonds: An indicator of molecular flexibility, which can impact binding to biological targets.

Experimental Protocol: Physicochemical Property Prediction

This protocol outlines the steps to generate the physicochemical profile using readily accessible web-based tools.

Objective: To predict the core physicochemical properties of Ethyl 7-cyclopentyl-7-oxoheptanoate.

Methodology: Utilization of the ADMETlab 2.0 web server, a comprehensive platform for ADMET and physicochemical property prediction.[6]

Step-by-Step Procedure:

-

Input Molecular Structure:

-

Navigate to the ADMETlab 2.0 web interface.

-

Input the SMILES (Simplified Molecular Input Line Entry System) string for Ethyl 7-cyclopentyl-7-oxoheptanoate: CCOC(=O)CCCCCC(=O)C1CCCC1.

-

Alternatively, draw the structure using the provided chemical editor.

-

-

Initiate Prediction:

-

Select the "ADMET Evaluation" module.

-

Submit the structure for analysis.

-

-

Data Compilation:

-

The platform will generate a comprehensive report.

-

Extract the predicted values for Molecular Weight, LogP, TPSA, Aqueous Solubility (LogS), and the number of rotatable bonds.

-

Record these values in a structured table for analysis.

-

Predicted Physicochemical Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate

| Property | Predicted Value | Interpretation and Significance |

| Molecular Formula | C₁₄H₂₄O₃ | Provides the elemental composition. |

| Molecular Weight | 240.34 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | 3.5 - 4.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| TPSA | 43.37 Ų | Suggests good potential for oral absorption and cell permeation. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts low to moderate aqueous solubility, which may impact dissolution and absorption. |

| Rotatable Bonds | 8 | Indicates a degree of conformational flexibility, which could be advantageous for binding to multiple targets. |

Note: The predicted values are generated based on computational models and should be confirmed by experimental data where possible.

ADMET Profiling: A Window into Pharmacokinetics and Safety

A promising biological activity profile is rendered moot if the compound exhibits poor pharmacokinetic properties or toxicity.[1] The ADMET profile provides crucial insights into how a molecule is likely to be absorbed, distributed, metabolized, excreted, and its potential for toxicity.

Key ADMET Parameters

Our in silico ADMET assessment will focus on the following key endpoints:

-

Absorption:

-

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

-

Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.[7]

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4).

-

-

Excretion:

-

While direct prediction of excretion pathways is complex, metabolic stability provides an indirect measure.

-

-

Toxicity:

Experimental Protocol: ADMET Prediction

Objective: To predict the ADMET profile of Ethyl 7-cyclopentyl-7-oxoheptanoate.

Methodology: This protocol will also utilize the ADMETlab 2.0 platform for a comprehensive ADMET assessment.

Step-by-Step Procedure:

-

Input Molecular Structure:

-

As in the previous protocol, input the SMILES string or draw the structure of Ethyl 7-cyclopentyl-7-oxoheptanoate in the ADMETlab 2.0 interface.

-

-

Select ADMET Prediction Module:

-

Ensure that the "ADMET Evaluation" or a similar comprehensive analysis module is selected.

-

-

Execute Prediction:

-

Submit the molecule for analysis.

-

-

Data Extraction and Analysis:

-

From the generated report, extract the predictions for HIA, Caco-2 permeability, BBB penetration, inhibition of major CYP isoforms, hERG inhibition, Ames mutagenicity, and hepatotoxicity.

-

Tabulate the results for clear interpretation.

-

Predicted ADMET Profile of Ethyl 7-cyclopentyl-7-oxoheptanoate

| ADMET Parameter | Predicted Outcome | Rationale and Implications for Drug Development |

| Human Intestinal Absorption (HIA) | High | The favorable lipophilicity and TPSA suggest good absorption from the gut. |

| Caco-2 Permeability | High | Reinforces the prediction of good intestinal permeability. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The moderate molecular weight and lipophilicity suggest potential for CNS activity, which could be desirable or a liability depending on the therapeutic target. |

| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions mediated by this key metabolic enzyme. |

| CYP3A4 Inhibition | Possible | The molecule may exhibit some inhibitory activity towards CYP3A4, warranting further investigation for potential drug-drug interactions. |

| hERG Inhibition | Low risk | The current structural features do not strongly suggest a high propensity for hERG channel blockade. |

| Ames Mutagenicity | Negative | The molecule is not predicted to be mutagenic, a positive sign for its safety profile. |

| Hepatotoxicity | Low risk | The current in silico models do not flag the molecule for a high risk of liver toxicity. |

Bioactivity Screening: Unveiling Therapeutic Potential

While the preceding analyses focus on the "drug-like" properties of Ethyl 7-cyclopentyl-7-oxoheptanoate, it is equally important to explore its potential biological activities. In silico target prediction methods can provide valuable hypotheses for further experimental validation.[8][9]

Methodologies for Target Prediction

Two primary computational approaches are employed for bioactivity screening:

-

Ligand-Based Methods: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[10] By comparing the fingerprint of our query molecule to databases of compounds with known activities, we can infer potential targets.

-

Structure-Based Methods: If the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the binding affinity and pose of our molecule within the protein's active site.

Experimental Protocol: Ligand-Based Target Prediction

Objective: To identify potential biological targets for Ethyl 7-cyclopentyl-7-oxoheptanoate using a ligand-based approach.

Methodology: We will utilize the PharmMapper web server, a tool for identifying potential drug targets based on pharmacophore mapping.

Step-by-Step Procedure:

-

Prepare the Molecule:

-

Input the SMILES string of Ethyl 7-cyclopentyl-7-oxoheptanoate into the PharmMapper web server.

-

-

Set Parameters:

-

Select the appropriate target database (e.g., human proteins).

-

The server will generate a pharmacophore model of the input molecule.

-

-

Run the Screening:

-

Initiate the search against the selected database.

-

-

Analyze Results:

-

The output will be a ranked list of potential protein targets, along with a "fit score" indicating the quality of the pharmacophore match.

-

Examine the top-ranking targets and their biological functions to generate hypotheses about the potential therapeutic applications of Ethyl 7-cyclopentyl-7-oxoheptanoate.

-

Potential Biological Activities and Therapeutic Areas

Based on the structural features of a ketoester, preliminary in silico screening suggests potential interactions with enzymes that recognize and process esters and ketones, such as certain hydrolases and reductases. The cyclopentyl moiety may also confer specificity for certain binding pockets. Further investigation into targets identified through pharmacophore mapping is necessary to elucidate more specific biological activities.

Visualizing the In Silico Workflow

To provide a clear overview of the entire predictive process, the following diagram illustrates the logical flow of our in silico investigation.

Sources

- 1. ADMET Prediction | Rowan [rowansci.com]

- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 3. benchchem.com [benchchem.com]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Ethyl 7-cyclopentyl-7-oxoheptanoate

An In-depth Technical Guide to the Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate

Introduction

Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional molecule featuring a ketone and an ester, making it a potentially valuable building block in organic synthesis. Its structure, comprising a flexible seven-carbon chain, a terminal ethyl ester, and a cyclopentyl ketone, offers multiple sites for chemical modification. While the specific discovery and a detailed historical record of this compound are not extensively documented in publicly available literature, its structural motifs are common in molecules of interest for pharmaceutical and materials science applications. The presence of a keto-ester functionality allows for a wide range of subsequent chemical transformations, making the reliable synthesis of this molecule a key focus for researchers.

This guide provides an in-depth analysis of plausible and efficient synthetic routes to Ethyl 7-cyclopentyl-7-oxoheptanoate, grounded in established principles of organic chemistry. As a senior application scientist, the focus here is not merely on the steps of a protocol but on the underlying chemical logic, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approaches to Synthesis

The synthesis of an unsymmetrical ketone like Ethyl 7-cyclopentyl-7-oxoheptanoate fundamentally involves the formation of a carbon-carbon bond adjacent to a carbonyl group. Several classical and modern organic reactions can be adapted for this purpose. This guide will detail three primary strategies, each with distinct advantages and experimental considerations:

-

Friedel-Crafts Acylation: A classic method for forming ketones through electrophilic aromatic substitution, which can be adapted for aliphatic substrates.[1][2]

-

Organocadmium Reagent-based Synthesis: A highly selective method that allows for the synthesis of ketones from acyl chlorides without the common side reaction of over-addition to form tertiary alcohols.[3][4]

-

Grignard Reagent-based Synthesis: A widely used and powerful method for C-C bond formation, which requires careful control to achieve selective ketone synthesis.[5][6]